Bienvenue dans la boutique en ligne BenchChem!

4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-1,2,4-triazol-3-one

Medicinal Chemistry Physicochemical Profiling Lead Optimization

4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-1,2,4-triazol-3-one (CAS 2377608-66-5) is a heterocyclic boronic ester building block with the molecular formula C₁₄H₁₈BN₃O₃ and a molecular weight of 287.12 g/mol. The compound belongs to the 1,2,4-triazol-3(4H)-one class and incorporates a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the para-position of the N⁴-phenyl substituent.

Molecular Formula C14H18BN3O3
Molecular Weight 287.13
CAS No. 2377608-66-5
Cat. No. B2909515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-1,2,4-triazol-3-one
CAS2377608-66-5
Molecular FormulaC14H18BN3O3
Molecular Weight287.13
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3C=NNC3=O
InChIInChI=1S/C14H18BN3O3/c1-13(2)14(3,4)21-15(20-13)10-5-7-11(8-6-10)18-9-16-17-12(18)19/h5-9H,1-4H3,(H,17,19)
InChIKeyWNACYJFQEGGLMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-1,2,4-triazol-3-one (CAS 2377608-66-5): Chemical Identity and Compound Class


4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-1,2,4-triazol-3-one (CAS 2377608-66-5) is a heterocyclic boronic ester building block with the molecular formula C₁₄H₁₈BN₃O₃ and a molecular weight of 287.12 g/mol . The compound belongs to the 1,2,4-triazol-3(4H)-one class and incorporates a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the para-position of the N⁴-phenyl substituent . It is primarily utilized as a synthetic intermediate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . Commercial availability from multiple reputable vendors is documented, with specified purity grades of 97%–98% .

Procurement Risk: Why 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-1,2,4-triazol-3-one Cannot Be Interchanged with Close Analogs


Substituting this compound with structurally similar 1,2,4-triazole boronic esters or bromophenyl-triazolone precursors introduces tangible procurement and experimental risk. The N⁴-aryl-substituted triazol-3-one scaffold possesses a distinct hydrogen-bond donor/acceptor profile (TPSA = 69.14 Ų; LogP = 0.86; one H-donor, five H-acceptors) compared to the N¹-aryl-1,2,4-triazole analog (C₁₄H₁₈BN₃O₂, MW 271.12, lacking the carbonyl oxygen) . Equally problematic is the common bromophenyl-triazolone precursor (4-(4-bromophenyl)-2H-1,2,4-triazol-3-one, CAS 214117-50-7) which requires additional borylation steps and distinct handling due to its density of 1.78 and toxicity classification . The regioisomeric 3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4H-1,2,4-triazole (CAS 2377610-67-6) has a molecular formula of C₁₄H₁₈BN₃O₂, differing by one oxygen atom, which alters coupling reactivity and downstream product profile . These physicochemical differences preclude simple interchangeability in medicinal chemistry campaigns or parallel synthesis libraries.

Quantitative Evidence Guide: 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-1,2,4-triazol-3-one Differentiation Data


Molecular Weight and Hydrogen-Bonding Capacity vs. N¹-Aryl-1,2,4-Triazole Boronic Ester

The target compound (MW 287.12, C₁₄H₁₈BN₃O₃) carries one additional oxygen atom relative to the common N¹-aryl-1,2,4-triazole pinacol boronate ester analog 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-1,2,4-triazole (CAS 1384951-86-3), which has a MW of 271.12 and formula C₁₄H₁₈BN₃O₂ [1]. This 16 Da mass difference, arising from the carbonyl oxygen on the triazolone ring, confers distinct hydrogen-bond acceptor capability. The triazolone scaffold provides 5 H-bond acceptors versus 3 for the triazole analog, and 1 H-bond donor (the NH of the triazolone) versus 0 for the triazole analog . In drug discovery, this differential hydrogen-bonding capacity can decisively alter target binding, aqueous solubility, and permeability.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Synthetic Utility: Direct Boronic Ester vs. Bromophenyl Precursor Requires Additional Borylation

The target compound is a pre-formed pinacol boronate ester, enabling direct use in Suzuki-Miyaura cross-coupling without a borylation step. The alternative bromophenyl-triazolone precursor 4-(4-bromophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 214117-50-7) requires an additional Miyaura borylation reaction to install the boronate functionality. This adds an extra synthetic transformation, which typically proceeds in 70–90% yield under optimized conditions [1]. For procurement, the target compound's purity specification of 97–98% (from AK Sci and Leyan) provides quality assurance, whereas the bromo precursor is typically supplied at lower purity (off-white to light brown solid, indicative of potential impurities) . The direct availability of the boronic ester eliminates the need for in-house borylation, saving 1–2 synthetic steps and associated purification.

Synthetic Chemistry Suzuki Coupling Parallel Synthesis

Purity Specification: Vendor-Assured 97–98% vs. Typical Unspecified Analog Purity

Multiple reputable vendors supply the target compound with explicitly stated purity specifications: AK Sci lists a minimum purity of 97% , and Leyan (Shanghai Haohong Biomedical Technology) lists 98% . Fujifilm Wako supplies the compound sourced from Combi-Blocks with refrigerated storage recommendation . In contrast, the closely related regioisomer 3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4H-1,2,4-triazole (CAS 2377610-67-6) and the N-methyl analog 2-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 2924710-37-0) [1] are available from fewer suppliers, often without explicit purity guarantees. This difference in commercial maturity and quality documentation directly impacts procurement risk.

Quality Control Reproducibility Procurement Specifications

regioisomeric Differentiation: N⁴-Triazolone vs. N¹-Triazole Boronic Ester Scaffold

The target compound positions the boronic ester on the N⁴-phenyl ring of a 2H-1,2,4-triazol-3-one scaffold. This contrasts with the N¹-aryl-1,2,4-triazole boronic ester isomer (CAS 1384951-86-3), in which the triazole ring lacks the carbonyl and is attached via N¹ rather than N⁴ [1]. The 1,2,4-triazol-3-one core is a recognized pharmacophore in multiple drug discovery programs, including fatty acid synthase (FASN) inhibitors (GSK2194069, IC₅₀ = 7.7 ± 4.1 nM) [2], checkpoint kinase 1 (Chk1) inhibitors (IC₅₀ values in the sub-nanomolar range) [3], and Hsp90 inhibitors such as ganetespib (IC₅₀ = 4 nM in OSA 8 cells) . While the target compound itself is a building block and not a final bioactive molecule, selection of the triazolone scaffold over the simple triazole provides a direct synthetic entry point into these therapeutically validated chemical space families.

Medicinal Chemistry Scaffold Hopping Kinase Inhibitor Design

Storage and Stability: Refrigerated Storage Recommendation

Fujifilm Wako specifies refrigerated storage conditions for this compound sourced from Combi-Blocks , while AK Sci recommends long-term storage in a cool, dry place without explicit refrigeration . The bromophenyl analog (CAS 214117-50-7) is recommended for storage at room temperature in a sealed, dry environment . This difference in storage requirements suggests that the pinacol boronate ester may have greater sensitivity to moisture or thermal degradation than the bromo precursor, a factor that must be accounted for in compound management logistics. However, no quantitative stability data (e.g., half-life at defined temperature/humidity) are publicly available for either compound.

Compound Management Stability Logistics

Procurement Application Scenarios for 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-1,2,4-triazol-3-one (CAS 2377608-66-5)


Medicinal Chemistry: Parallel Synthesis of Triazolone-Based Kinase Inhibitor Libraries

The target compound enables direct Suzuki-Miyaura diversification at the para-position of the N⁴-phenyl ring, providing rapid access to focused triazolone-based libraries for kinase inhibitor discovery (Chk1, Hsp90) or FASN inhibitor programs [1]. The pre-installed boronic ester eliminates the borylation step required when using the bromophenyl precursor, saving 1 synthetic step and 10–30% yield loss per compound . The documented purity of 97–98% ensures consistent coupling yields across library members, a critical factor for meaningful SAR interpretation.

Chemical Biology: Synthesis of Triazolone-Containing Activity-Based Probes

The boronic ester handle permits conjugation of the triazolone scaffold to diverse reporter tags (fluorophores, biotin, photoaffinity labels) via Suzuki coupling. The additional hydrogen-bond donor (NH) and acceptors of the triazolone core, relative to the N¹-triazole analog , may enhance target engagement for proteins with complementary hydrogen-bonding patterns in their active sites. The compound's availability from multiple vendors with explicit purity documentation supports reproducible probe synthesis.

Process Chemistry: Late-Stage Functionalization of Advanced Intermediates

As a stable, commercially available pinacol boronate ester, the target compound is suitable for late-stage Suzuki coupling with complex aryl halide intermediates in API synthesis. The refrigerated storage requirement noted by Fujifilm Wako should be considered in process-scale logistics planning. Compared to the in situ generation of the boronate from the bromo precursor, direct procurement of the pre-formed ester reduces process cycle time and avoids palladium contamination from an additional borylation step.

Academic Core Facility: Building Block for Diversity-Oriented Synthesis (DOS)

For academic core facilities and screening collections, the triazolone building block offers a distinct chemical scaffold with validated biological relevance (FASN IC₅₀ = 7.7 nM, Chk1 IC₅₀ = 0.1 nM for triazolone-derived inhibitors) [1] that complements existing phenylboronic acid pinacol ester libraries. The explicit purity certification from multiple vendors (97–98%) reduces quality assurance burden on core facility staff and ensures compound integrity during long-term storage in refrigerated conditions .

Quote Request

Request a Quote for 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-1,2,4-triazol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.